molecular formula C17H8F6N4 B2816859 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile CAS No. 241488-40-4

4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile

Cat. No. B2816859
CAS RN: 241488-40-4
M. Wt: 382.269
InChI Key: WNMSJAIJYVENIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1ccc2c(cc(nc2n1)C(F)(F)F)C(F)(F)F . This notation provides a way to describe the structure of a chemical compound in a textual format.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Agrochemicals

4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile: and its derivatives serve as key structural motifs in agrochemicals. Specifically, trifluoromethylpyridine (TFMP) derivatives are employed for crop protection. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl, and since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds play a crucial role in safeguarding crops from pests .

Pharmaceuticals

Several TFMP derivatives also find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to their biological activities .

Veterinary Products

Apart from human medicine, two veterinary products containing the TFMP moiety have been granted market approval. These compounds play a role in animal health and well-being .

Intermediate Synthesis

The synthesis of ligands from amino-substituted arenes and heteroarenes can be achieved using this compound. It serves as a versatile intermediate for creating various ligands .

Antimicrobial and Analgesic Research

While specific studies on this compound are limited, its potential antimicrobial and analgesic properties warrant further investigation. Researchers have assessed its effects at different time intervals after administration .

Cyclopropanes and Pyrazolines

A solvent-controlled base-free synthesis allows the creation of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines. These compounds are formed via cycloaddition reactions with 2-trifluoromethyl-1,3-conjugated enynes, demonstrating their utility in synthetic chemistry .

Safety and Hazards

The compound has several hazard statements associated with it: H302-H312-H315-H319-H332-H335 . These codes correspond to specific hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N4/c18-16(19,20)12-7-13(17(21,22)23)26-15-11(12)5-6-14(27-15)25-10-3-1-9(8-24)2-4-10/h1-7H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMSJAIJYVENIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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